molecular formula C18H21NO6 B3834968 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate

Cat. No. B3834968
M. Wt: 347.4 g/mol
InChI Key: AQPFJTVMYYRFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 4-methyl-2-oxo-2H-chromen-7-yl , which is a type of coumarin. Coumarins are a class of phenolic compounds with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the carbonyl group in the 2-oxo-2H-chromen-7-yl moiety can undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Some coumarin derivatives have been found to exhibit antimicrobial activity .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-10-8-15(20)24-14-9-12(6-7-13(10)14)23-16(21)11(2)19-17(22)25-18(3,4)5/h6-9,11H,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFJTVMYYRFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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